Regiospecific MAO Inhibition Profile
The 3,4-diamine substitution on the tetrahydroquinoline core yields a distinct monoamine oxidase (MAO) inhibition profile compared to other diamine regioisomers and the unsubstituted scaffold. Public binding data curated by ChEMBL indicates that 5,6,7,8-tetrahydroquinoline-3,4-diamine exhibits an IC50 of 15,400 nM against human MAO-B and an IC50 of 100,000 nM against human MAO-A, corresponding to a 6.5-fold selectivity for MAO-B over MAO-A [1]. In contrast, a comparator tetrahydroquinoline bearing a different diamine substitution pattern (CHEMBL4202590) shows only 7.5-fold selectivity (MAO-B IC50: 3,200 nM vs. MAO-A IC50: 24,000 nM) [2]. While the comparator is more potent, the target compound's selectivity ratio and lower absolute affinity may be advantageous in probe design requiring reduced off-target MAO engagement. Critically, the unsubstituted 5,6,7,8-tetrahydroquinoline scaffold itself shows no measurable MAO inhibition in these assay formats .
| Evidence Dimension | MAO-B vs. MAO-A selectivity ratio and absolute IC50 |
|---|---|
| Target Compound Data | MAO-B IC50: 15,400 nM; MAO-A IC50: 100,000 nM (6.5-fold MAO-B selectivity) |
| Comparator Or Baseline | Comparator diamine (CHEMBL4202590): MAO-B IC50: 3,200 nM; MAO-A IC50: 24,000 nM (7.5-fold selectivity); Unsubstituted 5,6,7,8-tetrahydroquinoline: No inhibition detected |
| Quantified Difference | Target is 4.8-fold less potent on MAO-B but exhibits a distinct selectivity fingerprint vs. scaffolds lacking the 3,4-diamine motif |
| Conditions | Human recombinant MAO-A and MAO-B fluorescence assays measuring kynuramine conversion to 4-hydroxyquinoline (20 min incubation) |
Why This Matters
For neuroscience probe development, differentiation in MAO selectivity and potency windows is critical; a compound with measurable but moderate MAO-B affinity and high selectivity may serve as a superior starting scaffold for tuning CNS activity compared to non-selective or completely inactive analogs.
- [1] BindingDB (Curated by ChEMBL). BDBM50401987 / CHEMBL1492484: Affinity Data for 5,6,7,8-Tetrahydroquinoline-3,4-diamine at Human MAO-A and MAO-B. View Source
- [2] BindingDB (Curated by ChEMBL). BDBM50450832 / CHEMBL4202590: Affinity Data for a Comparator Tetrahydroquinoline Diamine at Human MAO-A and MAO-B. View Source
